molecular formula C14H17NO B8509882 alpha-(3-Methyl phenyl)-3-methylbutanoyl acetonitrile

alpha-(3-Methyl phenyl)-3-methylbutanoyl acetonitrile

Cat. No. B8509882
M. Wt: 215.29 g/mol
InChI Key: WXJWHURYWZCZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(3-Methyl phenyl)-3-methylbutanoyl acetonitrile is a useful research compound. Its molecular formula is C14H17NO and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-(3-Methyl phenyl)-3-methylbutanoyl acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-(3-Methyl phenyl)-3-methylbutanoyl acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

alpha-(3-Methyl phenyl)-3-methylbutanoyl acetonitrile

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

5-methyl-2-(3-methylphenyl)-3-oxohexanenitrile

InChI

InChI=1S/C14H17NO/c1-10(2)7-14(16)13(9-15)12-6-4-5-11(3)8-12/h4-6,8,10,13H,7H2,1-3H3

InChI Key

WXJWHURYWZCZRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C#N)C(=O)CC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.99 g (0.13 g. atm) of sodium in 50 ml of absolute ethanol, heated to 60° C., was added 11.81 g (0.09 m) of 3-methyl-benzyl cyanide followed by the slow addition, over a period of 20 minutes of 31.27 g (0.24 m) of ethyl isovalerate. The reaction mixture was heated under reflux overnight (18 hrs.). During this period the color of the solution turned from yellow to dark orange. After approximately 70 ml of solvent and excess of ethyl valerate was removed by distillation, 75 ml of toluene was added and additional 30 ml of the solvent was removed by heating the mixture to 112° C. The reaction mixture was cooled, diluted with 100 ml of toluene and was washed twice with water. The aqueous extracts were combined and acidified with 6N hydrochloric acid. The product was extracted in 300 ml of methylene chloride. The organic extract was washed with water, dried over magnesium sulfate and was concentrated under vacuum to afford 18.56 g of orange colored oil. Crystallization from ethyl acetate hexane solution afforded 14.0 g. of a white solid. m.p. 46.5°-50° C.
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.81 g
Type
reactant
Reaction Step Two
Quantity
31.27 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.